molecular formula C18H25F3N2O2 B2748843 3-(4-(tert-butyl)phenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1396856-68-0

3-(4-(tert-butyl)phenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea

Cat. No. B2748843
CAS RN: 1396856-68-0
M. Wt: 358.405
InChI Key: PDIUWMSWAVDWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(tert-butyl)phenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C18H25F3N2O2 and its molecular weight is 358.405. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Control of Site of Lithiation : Research demonstrates the precision in controlling the site of lithiation in pyridine derivatives, facilitating the synthesis of substituted derivatives with high yields. This is particularly relevant for compounds with complex structural features, such as 3-(4-(tert-butyl)phenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea, showcasing the compound's role in nuanced organic synthesis processes (Smith et al., 2013).

Hydrogel Formation and Material Science

  • Anion Tuning of Rheology and Morphology : The study of hydrogels, including their formation and the tuning of their physical properties through anion interaction, indicates the compound's utility in material science for creating responsive materials with specific characteristics (Lloyd & Steed, 2011).

Pharmacological Research

  • Inhibition of MAP Kinase p38α : Investigations into N-pyrazole, N'-thiazole-ureas as inhibitors of p38α mitogen-activated protein kinase illustrate the compound's potential in pharmacological contexts, particularly in the development of treatments for diseases mediated by this kinase (Getlik et al., 2012).

Anticancer Activity

  • Synthesis and Evaluation as Anticancer Agents : Research into 1-aryl-3-(2-chloroethyl) ureas highlights the synthesis of derivatives with significant cytotoxicity against human adenocarcinoma cells, demonstrating the compound's relevance in the development of new anticancer agents (Gaudreault et al., 1988).

Photophysical Properties

  • Blue-emitting Pyrenes : The synthesis and study of highly fluorescent and stable blue-emitting monomers based on aryl-functionalized pyrenes, where compounds like 3-(4-(tert-butyl)phenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea could be implicated, reveal applications in the development of materials with specific photophysical properties (Feng et al., 2013).

Molecular Devices and Complexation Studies

  • Cyclodextrin Complexation and Molecular Devices : Research into the complexation of stilbenes with cyclodextrin, leading to the self-assembly of molecular devices, underscores the compound's utility in the fabrication of nanoscale devices and systems (Lock et al., 2004).

properties

IUPAC Name

3-(4-tert-butylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-17(2,3)13-4-6-14(7-5-13)22-16(24)23(12-18(19,20)21)15-8-10-25-11-9-15/h4-7,15H,8-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIUWMSWAVDWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC(F)(F)F)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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